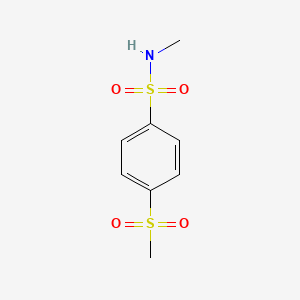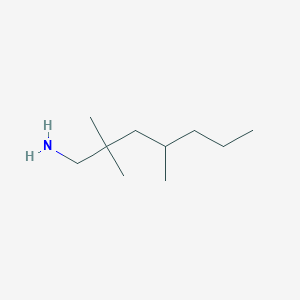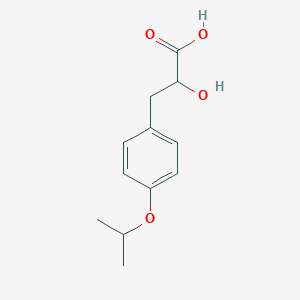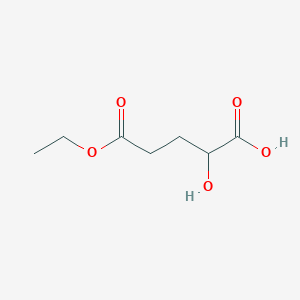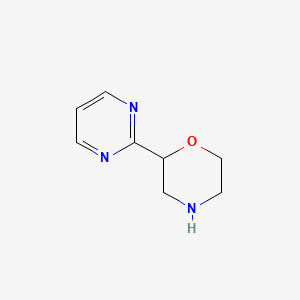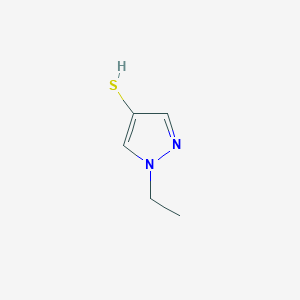
1-ethyl-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a thiol group (-SH) at the 4-position and an ethyl group at the 1-position makes this compound unique. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-pyrazole-4-thiol can be synthesized through several methodsFor instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 1-ethyl-3,5-dimethylpyrazole, which can then be converted to this compound through thiolation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and solvent-free conditions, green solvents, and heterogeneous catalysts are some of the modern approaches to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-ethyl-1H-pyrazole-4-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-thiol
- 1-phenyl-1H-pyrazole-4-thiol
- 1-ethyl-1H-pyrazole-3-thiol
Uniqueness
1-ethyl-1H-pyrazole-4-thiol is unique due to the presence of both an ethyl group and a thiol group at specific positions on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1-ethylpyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 |
InChI Key |
WCKWQFQQRPDQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



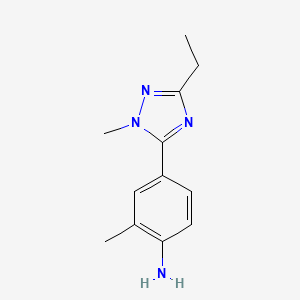
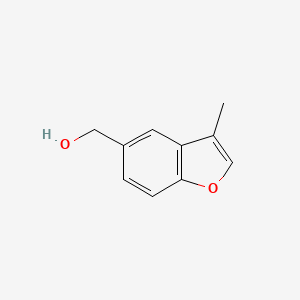
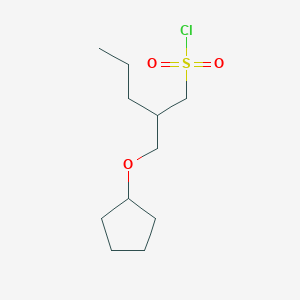
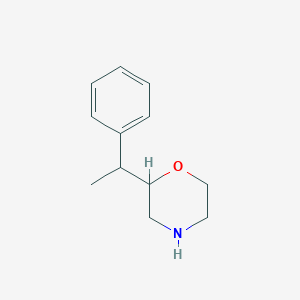
![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
